Diphenylamine Sulfonic Acid
Overview
Description
Diphenylamine Sulfonic Acid, also known as 4-(phenylamino)benzenesulfonic acid, is an organosulfur compound. It is characterized by the presence of a sulfonic acid group attached to a benzene ring, with an additional phenylamino group attached to the benzene ring. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
4-Anilinobenzenesulfonic acid, also known as 4-Sulfodiphenylamine, Benzenesulfonic acid, 4-(phenylamino)-, or Diphenylamine Sulfonic Acid, is a chemical compound with the molecular formula C12H11NO3S . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Mode of Action
It is known that the compound can form azo compounds, which are used in the production of dyes . The exact interaction of 4-Anilinobenzenesulfonic acid with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given its ability to form azo compounds, it may be involved in the synthesis of certain dyes
Result of Action
Its ability to form azo compounds suggests it may have applications in dye synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-(phenylamino)-, typically involves the sulfonation of diphenylamine. The reaction is carried out by treating diphenylamine with sulfuric acid, which introduces the sulfonic acid group into the benzene ring. The reaction conditions usually involve heating the mixture to facilitate the sulfonation process .
Industrial Production Methods
In industrial settings, the production of benzenesulfonic acid, 4-(phenylamino)-, follows a similar synthetic route but on a larger scale. The process involves the use of concentrated sulfuric acid and controlled reaction conditions to ensure high yield and purity of the final product. The industrial production methods are optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Diphenylamine Sulfonic Acid, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the sulfonic acid group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amines or other functional groups .
Scientific Research Applications
Diphenylamine Sulfonic Acid, has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in various industrial applications.
Sulfanilic acid: An aromatic sulfonic acid with an amino group, used in the synthesis of dyes and as a reagent in chemical analysis.
p-Toluenesulfonic acid: An aromatic sulfonic acid with a methyl group, commonly used as a catalyst in organic synthesis.
Uniqueness
Diphenylamine Sulfonic Acid, is unique due to the presence of both a sulfonic acid group and a phenylamino group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of complex organic compounds highlight its significance .
Properties
IUPAC Name |
4-anilinobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKDWGUFDOYDGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059234 | |
Record name | Benzenesulfonic acid, 4-(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059234 | |
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Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Turns blue on light exposure; [Merck Index] | |
Record name | N-Phenylsulfanilic acid | |
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CAS No. |
101-57-5 | |
Record name | Diphenylamine-4-sulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sulfodiphenylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101575 | |
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Record name | 4-Sulfodiphenylamine | |
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Record name | Benzenesulfonic acid, 4-(phenylamino)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzenesulfonic acid, 4-(phenylamino)- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-anilinobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.687 | |
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Record name | DIPHENYLAMINE-4-SULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E5XPH8BY9 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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